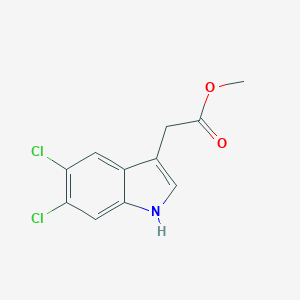![molecular formula C11H17N2O6PS B054704 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 117020-20-9](/img/structure/B54704.png)
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves the inhibition of various enzymes and proteins involved in the replication and transcription of DNA and RNA. It has been shown to inhibit the activity of reverse transcriptase, RNA polymerase, and DNA polymerase, leading to the suppression of viral and bacterial replication.
Biochemical And Physiological Effects
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the inhibition of nucleic acid synthesis, the suppression of viral and bacterial replication, and the induction of apoptosis in cancer cells. It has also been shown to exhibit immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione in lab experiments include its high potency, broad-spectrum activity, and low toxicity. However, its limitations include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has the potential to be further developed as a therapeutic agent for various diseases, including viral infections, bacterial infections, and cancer. Future research should focus on the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new synthetic routes, and the identification of new molecular targets for its activity. Additionally, its potential applications in nanotechnology and drug delivery systems should be explored.
Conclusion:
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent and to develop new applications for this compound.
Synthesis Methods
The synthesis of 1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps, including the reaction of 5-methyluracil with diethyl phosphorochloridite to form 5-methyluracil phosphorochloridite. This intermediate is then reacted with 2,3-O-isopropylidene-D-glyceraldehyde to form 5-methyl-2,3-O-isopropylidene-D-glyceraldehyde-uracil phosphorochloridite. The final product is obtained by reacting this intermediate with hydroxylamine hydrochloride and triethylamine in the presence of acetic anhydride.
properties
CAS RN |
117020-20-9 |
|---|---|
Product Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Molecular Formula |
C11H17N2O6PS |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[hydroxy(methyl)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N2O6PS/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)18-9)19-20(2,17)21/h4,7-9,14H,3,5H2,1-2H3,(H,17,21)(H,12,15,16)/t7-,8+,9+,20?/m0/s1 |
InChI Key |
NXMPRJWULIZIIN-FRBZENMSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)(C)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)(C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)(C)O |
synonyms |
THMPT thymidine 3'-O-(methanephosphonothioate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



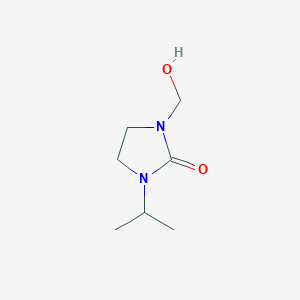
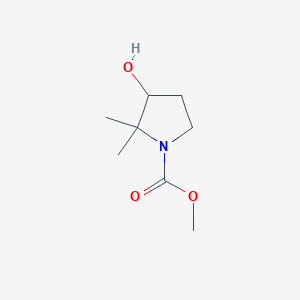
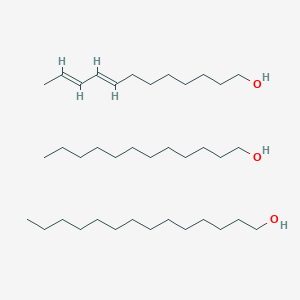
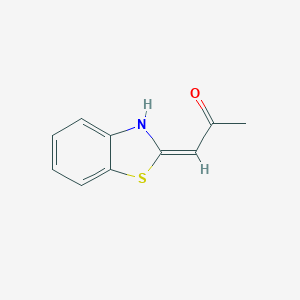
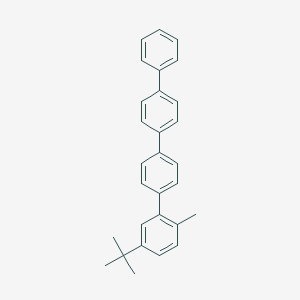
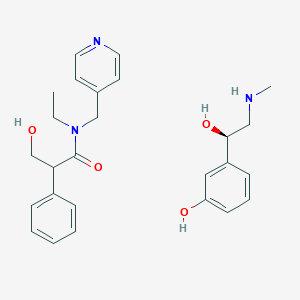
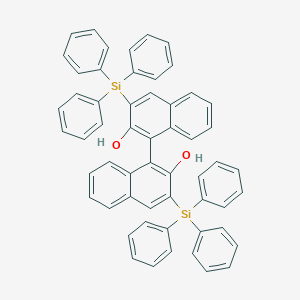
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
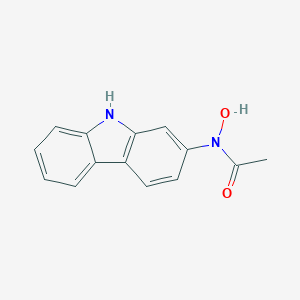
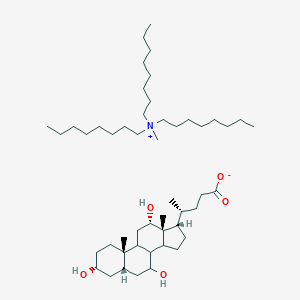
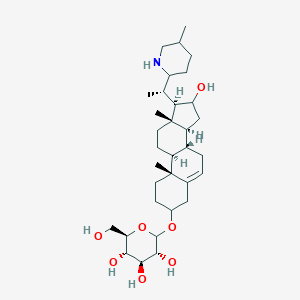
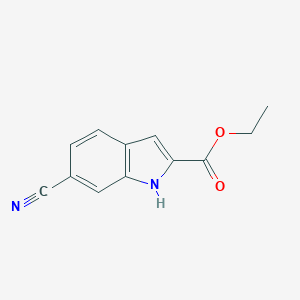
![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
